molecular formula C14H19NO2S2 B11715526 2-[(Butoxymethanethioyl)sulfanyl]-N-(4-methylphenyl)acetamide

2-[(Butoxymethanethioyl)sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No.: B11715526
M. Wt: 297.4 g/mol
InChI Key: RTEQFQDRZNEMQC-UHFFFAOYSA-N
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Description

2-[(Butoxymethanethioyl)sulfanyl]-N-(4-methylphenyl)acetamide is an organic compound with a complex structure that includes a butoxymethanethioyl group, a sulfanyl group, and a 4-methylphenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Butoxymethanethioyl)sulfanyl]-N-(4-methylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of butoxymethanethioyl chloride with N-(4-methylphenyl)acetamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(Butoxymethanethioyl)sulfanyl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Butoxymethanethioyl)sulfanyl]-N-(4-methylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Butoxymethanethioyl)sulfanyl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfanyl and acetamide groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Butoxymethanethioyl)sulfanyl]-N-(4-methylphenyl)acetamide is unique due to its butoxymethanethioyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C14H19NO2S2

Molecular Weight

297.4 g/mol

IUPAC Name

O-butyl [2-(4-methylanilino)-2-oxoethyl]sulfanylmethanethioate

InChI

InChI=1S/C14H19NO2S2/c1-3-4-9-17-14(18)19-10-13(16)15-12-7-5-11(2)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H,15,16)

InChI Key

RTEQFQDRZNEMQC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=S)SCC(=O)NC1=CC=C(C=C1)C

Origin of Product

United States

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